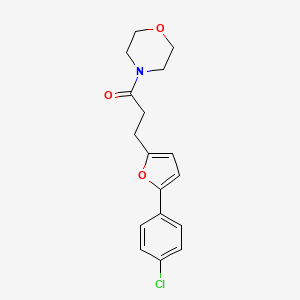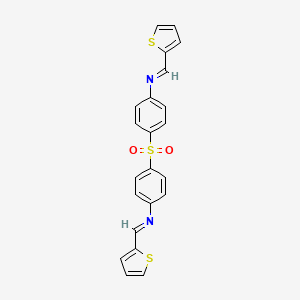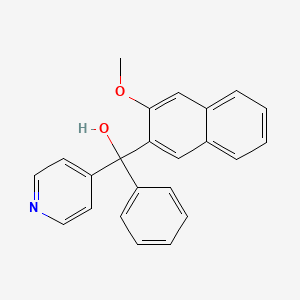
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene backbone with methoxy, phenyl, and pyridyl substituents, making it a unique molecule for study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol typically involves multi-step organic reactions. The starting materials might include naphthalene derivatives, phenyl compounds, and pyridine derivatives. Common synthetic routes could involve:
Friedel-Crafts Alkylation: This reaction could be used to introduce the phenyl group onto the naphthalene ring.
Methoxylation: Introduction of the methoxy group might be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Pyridyl Substitution: The pyridyl group could be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules, or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-naphthaldehyde: A simpler naphthalene derivative with a methoxy group.
4-Phenylpyridine: A compound with a phenyl group attached to a pyridine ring.
1-Phenyl-2-naphthol: A naphthalene derivative with a phenyl group and a hydroxyl group.
Uniqueness
3-Methoxy-alpha-phenyl-alpha-(4-pyridyl)-2-naphthalenemethanol is unique due to its combination of functional groups and the specific positions of these groups on the naphthalene backbone. This unique structure could confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
50389-61-2 |
|---|---|
Fórmula molecular |
C23H19NO2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(3-methoxynaphthalen-2-yl)-phenyl-pyridin-4-ylmethanol |
InChI |
InChI=1S/C23H19NO2/c1-26-22-16-18-8-6-5-7-17(18)15-21(22)23(25,19-9-3-2-4-10-19)20-11-13-24-14-12-20/h2-16,25H,1H3 |
Clave InChI |
GZPDPLBUKJNHQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)(C4=CC=NC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)

![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
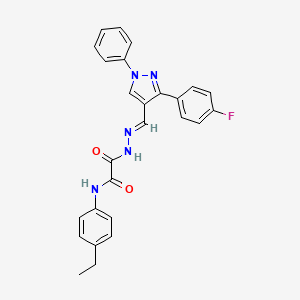
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
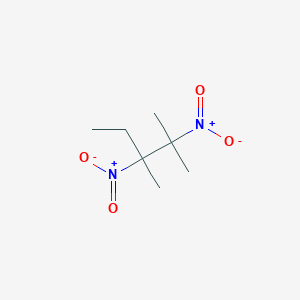
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
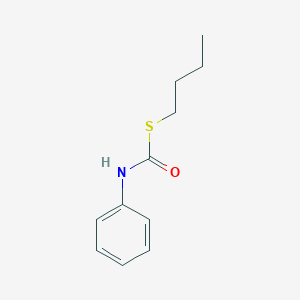

![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)
